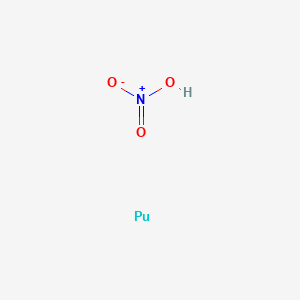
Nitric acid, plutonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nitric acid, plutonium salt, also known as this compound, is a useful research compound. Its molecular formula is N4O12Pu and its molecular weight is 307.077 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plutonium Processing and Recovery
Dissolution and Extraction Techniques
Nitric acid is primarily used for the dissolution of plutonium in various forms. The process involves converting plutonium metal or oxide into a soluble form using concentrated nitric acid. This is essential for both recovery and purification processes:
- Dissolution Process : Plutonium metal can be dissolved in nitric acid to form a solution containing plutonium ions. This solution is then subjected to anion-exchange processes where specific resins selectively bind to the plutonium ions, allowing for separation from other contaminants .
- Anion-Exchange Columns : In processing facilities, nitric acid solutions containing plutonium are passed through columns packed with anion-exchange resin. The Pu(IV) hexanitrato complex formed during this process exhibits a high affinity for the resin, enabling efficient recovery of plutonium while other elements are washed away .
Waste Management
Stabilization and Disposal
The use of nitric acid in the treatment of plutonium-contaminated waste is significant for ensuring safety and compliance with environmental regulations:
- Stabilization Techniques : After recovering plutonium from waste streams using nitric acid, residual materials often require stabilization. This is typically achieved by incorporating the waste into cement matrices, which immobilizes radioactive isotopes and prevents leaching into the environment .
- Evaporation Processes : Effluents from the anion-exchange columns are often concentrated through evaporation methods. The concentrated residue can then be treated further or disposed of safely, minimizing the risk associated with high-level radioactive waste .
Nuclear Fuel Cycle
Role in Mixed Oxide (MOX) Fuel Production
Nitric acid is also integral to the production of mixed oxide (MOX) fuels, which consist of both uranium and plutonium oxides:
- Decontamination Factors : Research indicates that washing uranyl nitrate crystals with nitric acid can effectively decontaminate certain fission products while retaining most of the plutonium within the solution. This selective dissolution is crucial for ensuring that MOX fuel meets safety standards before use in reactors .
- Influence on Solubility : The concentration of nitric acid affects the solubility of various compounds during MOX fuel production. For instance, higher concentrations can lead to more effective separation of cesium from plutonium during the crystallization process .
Case Studies
Research Insights
Several studies have documented the effectiveness of nitric acid in various applications involving plutonium:
- Case Study 1: Dissolution Techniques : A study demonstrated that using a combination of sulfamic acid and fluoride ions followed by nitric acid significantly improved plutonium dissolution rates compared to using nitric acid alone .
- Case Study 2: Waste Treatment Efficiency : Research on sludge treatments indicated that adjusting pH levels during nitric acid treatment could enhance the separation efficiency of plutonium from other actinides, thereby improving overall waste management strategies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Plutonium Processing | Dissolution and anion-exchange recovery techniques | High efficiency in separating Pu(IV) complexes |
| Waste Management | Stabilization through cementation and evaporation processes | Effective immobilization of radioactive waste |
| Nuclear Fuel Cycle | Production and decontamination of MOX fuels | Improved decontamination factors for fission products |
| Research Insights | Studies on dissolution techniques and waste treatment | Enhanced recovery rates with optimized conditions |
Properties
CAS No. |
14913-29-2 |
|---|---|
Molecular Formula |
N4O12Pu |
Molecular Weight |
307.077 g/mol |
IUPAC Name |
nitric acid;plutonium |
InChI |
InChI=1S/HNO3.Pu/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
ZQPKENGPMDNVKK-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Pu] |
Canonical SMILES |
[N+](=O)(O)[O-].[Pu] |
Related CAS |
13823-27-3 (Pu4-nitrate) |
Synonyms |
plutonium nitrate plutonium nitrate (Pu-HNO3), 238Pu-labeled plutonium nitrate (Pu-HNO3), 239Pu-labeled plutonium nitrate (Pu3-HNO3), 239Pu-labeled plutonium nitrate (Pu4-HNO3) plutonium nitrate (Pu4-HNO3), 237Pu-labeled plutonium nitrate (Pu4-HNO3), 238Pu-labeled plutonium nitrate (Pu4-HNO3), 239Pu-labeled plutonium nitrate (Pu4-HNO3), 240Pu-labeled plutonium nitrate (Pu5-HNO3), 239Pu-labeled plutonium nitrate (Pu6-HNO3), 239Pu-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















